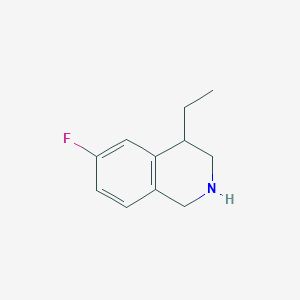
4-Ethyl-6-fluoro-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-6-fluoro-1,2,3,4-tetrahydroisoquinoline is a derivative of 1,2,3,4-tetrahydroisoquinoline, a compound known for its presence in various natural products and therapeutic lead compounds. This compound has garnered significant interest due to its potential biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-6-fluoro-1,2,3,4-tetrahydroisoquinoline typically involves multicomponent reactions (MCRs) which are known for their efficiency in generating molecular diversity and complexity. These reactions often involve the use of transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies. Common reagents include cooxidants like hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of environmentally friendly methods and heterogeneous catalysts for the C(1)-functionalization of tetrahydroisoquinolines has been explored .
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-6-fluoro-1,2,3,4-tetrahydroisoquinoline undergoes various types of chemical reactions, including:
Oxidation: Involves the use of oxidants like H₂O₂ and TBHP.
Reduction: Typically involves the use of reducing agents such as zinc/acetic acid (Zn/AcOH) or triphenylphosphine.
Substitution: Commonly involves nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: H₂O₂, TBHP
Reduction: Zn/AcOH, triphenylphosphine
Substitution: Various nucleophiles under mild conditions.
Major Products: The major products formed from these reactions include various C(1)-substituted derivatives of tetrahydroisoquinoline, which can act as precursors for alkaloids with diverse biological activities .
Scientific Research Applications
4-Ethyl-6-fluoro-1,2,3,4-tetrahydroisoquinoline has broad applications in scientific research, including:
Chemistry: Used as a chiral scaffold in asymmetric catalysis.
Biology: Functions as a precursor for bioactive molecules with neuroinflammatory properties.
Medicine: Potential therapeutic applications due to its presence in natural products and therapeutic lead compounds.
Industry: Utilized in the synthesis of various nitrogen heterocycles.
Mechanism of Action
The mechanism of action of 4-Ethyl-6-fluoro-1,2,3,4-tetrahydroisoquinoline involves its interaction with molecular targets and pathways associated with its biological activities. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of bioactive molecules that interact with specific molecular targets .
Comparison with Similar Compounds
- 1,2,3,4-Tetrahydroisoquinoline
- 6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline
- N-Benzyl-1,2,3,4-tetrahydroisoquinoline
Uniqueness: 4-Ethyl-6-fluoro-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in the synthesis of bioactive molecules and therapeutic agents .
Properties
Molecular Formula |
C11H14FN |
|---|---|
Molecular Weight |
179.23 g/mol |
IUPAC Name |
4-ethyl-6-fluoro-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C11H14FN/c1-2-8-6-13-7-9-3-4-10(12)5-11(8)9/h3-5,8,13H,2,6-7H2,1H3 |
InChI Key |
SZSQTKPQOGWEGA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CNCC2=C1C=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


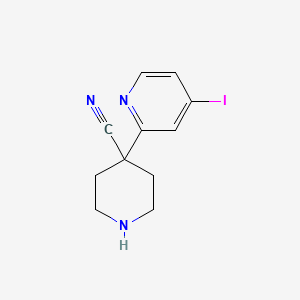
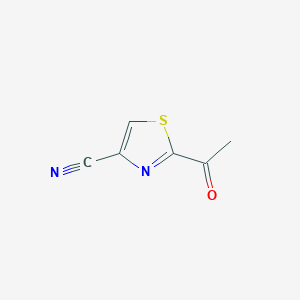
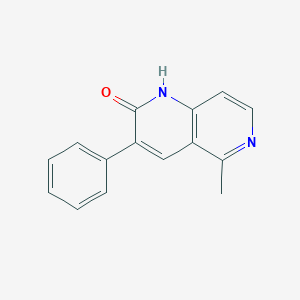

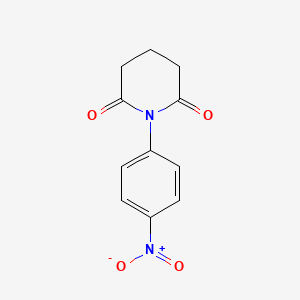
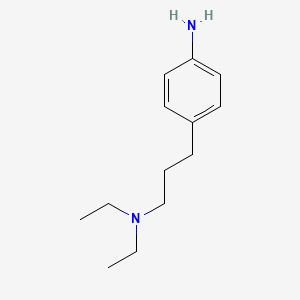
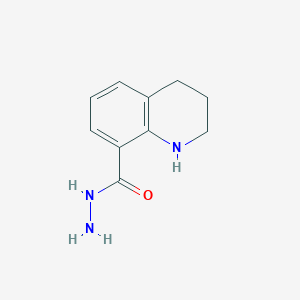
![2-amino-5-hydroxy-1-[3-(1H-indazol-6-yl)-4-methylphenyl]pyridin-4-one](/img/structure/B13881559.png)
![4-(Cyclopropylamino)thieno[3,2-d]pyrimidine-7-carbaldehyde](/img/structure/B13881564.png)


![6-Bromo-5-(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B13881578.png)

![4-(3H-benzimidazol-5-yl)-6-chloro-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B13881591.png)
